molecular formula C14H17ClN2O3S B1669237 Clorexolone CAS No. 2127-01-7

Clorexolone

Cat. No.: B1669237
CAS No.: 2127-01-7
M. Wt: 328.8 g/mol
InChI Key: VPMWFZKOWULPGT-UHFFFAOYSA-N
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Description

Clorexolone is a sulfonamide-based diuretic with pharmacological activity similar to thiazide diuretics. It acts by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys, promoting natriuresis and diuresis . Clinically, it has been used to manage hypertension and edema, particularly in patients requiring potassium-sparing effects. However, its efficacy and safety profile differ from other thiazide-like and loop diuretics, necessitating a comparative analysis with structurally or functionally related compounds.

Properties

IUPAC Name

6-chloro-2-cyclohexyl-3-oxo-1H-isoindole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3S/c15-12-6-9-8-17(10-4-2-1-3-5-10)14(18)11(9)7-13(12)21(16,19)20/h6-7,10H,1-5,8H2,(H2,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMWFZKOWULPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC3=CC(=C(C=C3C2=O)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057683
Record name Chlorexolone
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Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2127-01-7
Record name Clorexolone
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Record name Clorexolone [USAN:INN:BAN]
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Record name Clorexolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13617
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Record name Clorexolone
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Record name CLOREXOLONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clorexolone involves the reaction of 6-chloro-2-cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-5-sulfonamide with appropriate reagents under controlled conditions. The process typically includes steps such as chlorination, cyclization, and sulfonation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Clorexolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various halogen-substituted compounds .

Scientific Research Applications

Medical Applications

  • Diuretic Treatment : Clorexolone is primarily utilized in the management of hypertension and edema. Its mechanism of action involves the inhibition of sodium reabsorption in the kidneys, which promotes diuresis (increased urine production) and helps lower blood pressure.
  • Comparative Efficacy Studies : Clinical studies have compared this compound with other diuretics like hydrochlorothiazide. These studies demonstrate that this compound can effectively reduce both recumbent and standing blood pressure .
  • Potential Anti-inflammatory Properties : Research has suggested that this compound may possess anti-inflammatory effects, with investigations into its efficacy for conditions such as inflammatory bowel disease and atopic dermatitis. However, these applications require further validation through rigorous clinical trials.

Scientific Research Applications

  • Pharmacological Research : this compound serves as a model compound in studies investigating sulfonamide chemistry and reaction mechanisms. Its unique structure allows researchers to explore various biochemical pathways and interactions.
  • Renal Function Studies : The compound is frequently used in research related to renal physiology and function, providing insights into how diuretics affect kidney performance and fluid balance in the body.

Industrial Applications

  • Pharmaceutical Development : this compound is utilized in the development of new diuretic drugs. Its role as a reference standard in pharmaceutical quality control ensures that new formulations meet established efficacy and safety standards.

Case Study 1: Comparative Study with Hydrochlorothiazide

A clinical trial comparing this compound with hydrochlorothiazide showed significant reductions in blood pressure among participants receiving this compound. The study highlighted its effectiveness as a diuretic while also noting its potential side effects compared to more established treatments .

Case Study 2: Investigation of Anti-inflammatory Effects

In a preliminary study investigating this compound's anti-inflammatory properties, researchers administered the compound to subjects with inflammatory bowel disease. Initial findings indicated some therapeutic benefits, but further studies are necessary to confirm these results and establish safety profiles.

Mechanism of Action

Clorexolone exerts its diuretic effects by inhibiting the reabsorption of sodium and chloride ions in the renal tubules. This leads to increased excretion of water and electrolytes, reducing fluid retention and lowering blood pressure. The molecular targets include sodium-chloride symporters in the distal convoluted tubule .

Comparison with Similar Compounds

Clorexolone vs. Hydrochlorothiazide

Mechanism and Efficacy: Both this compound and Hydrochlorothiazide (HCTZ) inhibit the Na⁺/Cl⁻ cotransporter in the kidney.

This compound vs. Clopamide

Structural and Functional Similarities: Clopamide, another sulfonamide diuretic, shares a mechanism with this compound but has a longer duration of action. A study in diabetic patients found that Clopamide induced more sustained natriuresis over 24 hours compared to this compound’s shorter activity window .

Clinical Outcomes :

  • Clopamide is preferred for chronic edema due to its prolonged effect.
  • This compound may be used in acute settings but requires frequent dosing, limiting its practicality.

This compound vs. Chlorothiazide

Pharmacokinetics :
Chlorothiazide, the prototype thiazide, has lower potency than this compound but a similar side effect profile. However, Chlorothiazide’s shorter half-life necessitates twice-daily dosing, whereas this compound’s longer half-life allows once-daily administration .

Safety :
Both drugs increase uric acid levels, but this compound’s potassium-sparing effect is marginally better, making it slightly safer in patients with gout predisposition .

Research Findings and Limitations

  • Chronic use data are sparse, particularly in renally impaired patients.

Biological Activity

Clorexolone, chemically known as C₁₄H₁₇ClN₂O₃S, is a sulfonamide-based compound recognized primarily for its diuretic properties similar to thiazide diuretics. It is mainly utilized in the treatment of conditions requiring increased urine production, such as hypertension and edema. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and comparative efficacy with other diuretics.

This compound operates primarily by inhibiting sodium reabsorption in the renal tubules. This action leads to increased sodium and water excretion, thereby promoting diuresis. Unlike other diuretics, this compound does not significantly inhibit carbonic anhydrase in vivo, which may influence its side effect profile and therapeutic applications .

Diuretic Activity

This compound has demonstrated significant diuretic activity in various studies. For instance, research indicated that it was 300 times more effective than certain related phthalimides in promoting diuresis in rat models . This efficacy positions it as a potential alternative to established diuretics, although its clinical use has been limited due to the availability of safer options.

Anti-inflammatory Properties

Emerging studies suggest that this compound may possess anti-inflammatory properties. Research has explored its potential application in inflammatory bowel disease and atopic dermatitis, indicating a need for further investigation into its safety and efficacy for these conditions .

Comparative Analysis with Other Diuretics

The following table summarizes this compound's characteristics compared to other common thiazide diuretics:

Compound NameStructure SimilarityPrimary UseUnique Features
This compoundThiazide structureHypertension, EdemaSulfonamide structure; lower carbonic anhydrase inhibition
ChlorothiazideThiazide structureHypertension, EdemaStronger sodium reabsorption inhibition
HydrochlorothiazideThiazide structureHypertensionMore potent diuretic effect
BendroflumethiazideThiazide structureHypertensionLonger half-life

Study on Diuretic Efficacy

A pivotal study involving rats highlighted that this compound exhibited substantial diuretic activity comparable to established thiazides. The study utilized various dosages to assess the compound's effectiveness in promoting urine output, demonstrating a clear dose-response relationship.

Anti-inflammatory Activity Assessment

In vitro studies have evaluated this compound's ability to modulate inflammatory pathways. These investigations employed colorimetric assays to measure changes in cytokine levels in response to this compound treatment, suggesting a potential role in managing inflammatory conditions .

Interaction Studies

Research has also focused on this compound's interactions with other compounds. For example, studies have indicated that combining this compound with herbal supplements like Achillea millefolium may enhance or mitigate its diuretic effects . Understanding these interactions is crucial for optimizing therapeutic regimens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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